(Thieno[3,2-f]quinolin-2-yl)methanol
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Overview
Description
(Thieno[3,2-f]quinolin-2-yl)methanol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antimalarial, antiviral, antihypertensive, anti-inflammatory, and anti-rheumatic properties . The thienoquinoline structure, in particular, is significant in medicinal chemistry due to its diverse bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thieno[3,2-f]quinolin-2-yl)methanol can be achieved through various methods. One efficient protocol involves the sequential multi-component reaction of readily available starting materials in dimethylformamide (DMF) at room temperature. This method yields the desired product with excellent efficiency (85-95%) within a short reaction time (25-30 minutes) . The structures of the synthesized compounds are characterized using infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Thieno[3,2-f]quinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include functionalized quinoline derivatives with potential biological activities .
Scientific Research Applications
(Thieno[3,2-f]quinolin-2-yl)methanol has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of (Thieno[3,2-f]quinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a wide range of biological activities.
Thienoquinoline: A subset of quinoline derivatives with significant medicinal chemistry applications.
Furoquinoline: Another heterocyclic compound with diverse biological properties.
Uniqueness
(Thieno[3,2-f]quinolin-2-yl)methanol is unique due to its specific thienoquinoline structure, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
182631-21-6 |
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Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
thieno[3,2-f]quinolin-2-ylmethanol |
InChI |
InChI=1S/C12H9NOS/c14-7-8-6-10-9-2-1-5-13-11(9)3-4-12(10)15-8/h1-6,14H,7H2 |
InChI Key |
KUXKALFFXWPYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(S3)CO)N=C1 |
Origin of Product |
United States |
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